molecular formula C14H8BrN3 B1382575 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 1984063-13-9

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B1382575
CAS No.: 1984063-13-9
M. Wt: 298.14 g/mol
InChI Key: IQKVWPWKOVXQRF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in apoptosis, leading to changes in cell survival and death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, the binding of this compound to kinases can result in the inhibition of their activity, thereby preventing the phosphorylation of target proteins . This inhibition can lead to downstream effects on cellular signaling and function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been found to remain stable under standard laboratory conditions, with minimal degradation observed . Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, highlighting its potential for prolonged biological activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. The precise localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their specific functional groups and pharmacological activities.

Properties

IUPAC Name

4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3/c15-12-5-6-18-9-13(17-14(18)7-12)11-3-1-10(8-16)2-4-11/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKVWPWKOVXQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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